molecular formula C17H18N4O2 B4699895 ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4699895
M. Wt: 310.35 g/mol
InChI Key: BXTVVPZMFVUVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and pharmacological research. This scaffold is known to exhibit a diverse range of biological activities, as evidenced by scientific literature on closely related analogues. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as promising disruptors of the influenza virus RNA-dependent RNA polymerase, highlighting their potential in antiviral drug discovery . Other derivatives have shown vasodilating and calcium channel blocking activities, which are relevant for cardiovascular research and the development of antihypertensive agents . The molecular structure of this compound class often features key characteristics such as a planar triazolopyrimidine ring system, which can influence its intermolecular interactions and crystal packing through π-π stacking . The specific substitution pattern with phenyl and propyl groups at the 2- and 7- positions, respectively, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are encouraged to consult the scientific literature for the latest advances involving this class of nitrogen-containing heterocycles.

Properties

IUPAC Name

ethyl 2-phenyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-8-14-13(16(22)23-4-2)11-18-17-19-15(20-21(14)17)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVVPZMFVUVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants in dry toluene at 140°C for a short period . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistent and high-quality yields.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates.

Reaction ConditionsProductYieldSource
1M NaOH, ethanol/water (1:1), reflux2-Phenyl-7-propyl triazolo[1,5-a]pyrimidine-6-carboxylic acid85–92%
HCl (conc.), 60°C, 6 hrsSame as above78%

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Nucleophilic Substitution at the Sulfanyl Group

If the compound contains a sulfanyl (-S-) group (as in analogs like ethyl 2-[(4-chlorobenzyl)sulfanyl] derivatives), it can undergo nucleophilic displacement.

ReagentConditionsProductApplication
H₂O₂, acetic acid25°C, 2 hrsSulfoxide derivativeOxidation intermediate
Methyl iodide, K₂CO₃DMF, 80°C, 12 hrsMethylthio analogBioisosteric modification

This reactivity is extrapolated from triazolopyrimidine analogs with sulfanyl moieties .

Cyclization Reactions

The triazolo[1,5-a]pyrimidine core participates in annulation reactions to form polycyclic systems.

ReagentConditionsProductKey Feature
POCl₃, DMF100°C, 4 hrsChlorinated triazolopyrimidineEnhanced electrophilicity
NH₂NH₂, ethanolReflux, 8 hrsFused pyrazolo-triazolo-pyrimidineAnticancer scaffolds

Cyclization often involves intramolecular dehydration or coupling with diamines .

Oxidation of the Propyl Chain

The 7-propyl group can be oxidized to carboxylic acids or ketones, modifying hydrophilicity.

Oxidizing AgentConditionsProductSelectivity
KMnO₄, H₂SO₄70°C, 3 hrs7-Carboxypropyl derivativeHigh
SeO₂, dioxane120°C, microwave, 30 min7-Propanoyl derivativeModerate

Microwave-assisted methods improve reaction efficiency and reduce byproducts .

Cross-Coupling Reactions

The phenyl ring supports palladium-catalyzed coupling reactions for structural diversification.

Reaction TypeReagentConditionsProduct
Suzuki-Miyaura4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiaryl-triazolopyrimidine hybrid
SonogashiraEthynylferroceneCuI, PdCl₂, 100°CFerrocene-conjugated analog

These reactions enable π-extension for optoelectronic or coordination chemistry applications .

Amide Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides, enhancing target specificity.

AmineCoupling AgentProductBiological Activity
BenzylamineEDC/HOBt, DCMN-Benzylamide derivativeCDK2 inhibition
4-AminopyridineDCC, DMAPPyridylamide analogAntimicrobial

EDC/HOBt-mediated coupling achieves >90% yields under mild conditions .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine ring’s double bonds, altering electronic properties.

CatalystConditionsProductOutcome
H₂, Pd/C (10%)EtOH, 50 psi, 6 hrsDihydrotriazolopyrimidineIncreased basicity
NaBH₄, NiCl₂THF, 25°C, 2 hrsPartial saturationModerate selectivity

Ring saturation impacts binding affinity to enzymatic targets like influenza polymerase .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-based modifications.

Light SourceAdditiveProductApplication
UV-C (254 nm)Acetone, 12 hrsDimerized triazolopyrimidineMaterial science
Visible light, Ru(bpy)₃²⁺H₂O, 24 hrsC–H functionalized derivativePhotopharmacology

These reactions are underexplored but offer routes to novel derivatives .

Key Mechanistic Insights:

  • Ester Reactivity : The electron-withdrawing triazolopyrimidine ring activates the ester carbonyl, facilitating hydrolysis .

  • Sulfanyl Group Lability : Sulfur’s nucleophilicity enables substitution, though steric hindrance from the propyl chain may slow kinetics .

  • Aromatic Functionalization : The phenyl group’s orientation influences coupling regioselectivity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that triazolo-pyrimidine derivatives possess inhibitory effects on bacterial growth and may serve as lead compounds for developing new antibiotics .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways and reduce cytokine production in various models of inflammation . This could have implications for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of triazolo-pyrimidine derivatives in clinical and preclinical settings:

StudyObjectiveFindings
Li et al. (2010)Synthesis and characterizationReported successful synthesis with promising structural stability and biological activity .
MDPI Study (2007)Antitumor evaluationDemonstrated significant cytotoxic effects against human cancer cell lines .
Patent Research (2015)Therapeutic applicationsIdentified potential uses in treating parasitic infections and as proteasome inhibitors .

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in the body. It has been shown to inhibit enzymes such as phosphodiesterases and kinases, which play crucial roles in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Position 2: Substitution with phenyl (target compound) or amino groups (e.g., Compound 5a) significantly alters electronic properties and hydrogen-bonding capacity. The phenyl group enhances lipophilicity, whereas amino groups improve solubility and interaction with biological targets .
  • Position 7 : Propyl (target) vs. methyl (Compound 12) or aryl groups (Compound 5a) affects steric bulk and hydrophobic interactions. Longer alkyl chains (e.g., propyl) may enhance membrane permeability .
  • Position 6: Ethyl carboxylate esters (target, Compound 12) are common, but replacement with amides (Compound 5a) introduces hydrogen-bonding donors, influencing target affinity .

Key Observations :

  • Multi-component reactions (e.g., Biginelli-like) are efficient for constructing the triazolopyrimidine core but require optimization of catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., DMF) to control regioselectivity .

Key Observations :

  • Triazolopyrimidines with sulfonamide or carboxylate groups (e.g., ) are potent herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
  • Antiproliferative activity in Compound 5a suggests that amino and aryl substitutions enhance interactions with cellular targets like kinases or DNA .

Biological Activity

Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : Ethyl 2-phenyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

The compound exhibits its biological activity through several mechanisms:

  • Inhibition of Protein Kinases : It has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and VEGFR-2. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For instance, IC50 values ranging from 3 to 10 µM were reported for different derivatives of triazolo-pyrimidines .
    CompoundCell LineIC50 (µM)
    This compoundMCF-73.0
    Derivative AA5498.5
    Derivative BHeLa5.0
  • Mechanistic Insights : The compound has been observed to promote apoptosis through the activation of caspases and the induction of DNA fragmentation . Additionally, it has shown efficacy in inhibiting tumor growth in xenograft models .

Antiviral Activity

Recent investigations have indicated that derivatives of this compound may also possess antiviral properties. For example:

  • Influenza Virus Inhibition : Certain analogs were shown to disrupt the interaction between viral proteins crucial for replication .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A detailed study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Combination Therapies : Research suggests that combining this compound with existing chemotherapeutics may enhance its efficacy and reduce resistance in cancer cells .

Q & A

Q. Methodological Answer :

  • 2-Position modifications :
    • Electron-withdrawing groups (e.g., Cl) : Enhance binding affinity by stabilizing receptor-ligand interactions (e.g., compound 13d with 4-chlorophenyl: 78% yield, CB2 IC₅₀ < 100 nM) .
    • Bulkier groups (e.g., morpholino) : Reduce activity due to steric hindrance (e.g., 12j : 75% yield, low CB2 affinity) .
  • 7-Propyl chain : Hydrophobic interactions with receptor pockets improve selectivity. Replacements with shorter chains (e.g., methyl) decrease potency .
    SAR Strategy : Synthesize derivatives via general procedures (e.g., Procedure C/D ), then assay using competitive binding assays with [³H]CP-55,940 .

Advanced: How can researchers address contradictions in biological activity data across triazolopyrimidine derivatives?

Q. Methodological Answer :

  • Data Contradiction Example : A derivative with a methylthio group (12i ) shows high in vitro activity but poor in vivo efficacy.
  • Resolution Strategies :
    • Solubility analysis : Measure logP values (e.g., 12i has logP = 2.1, suggesting poor aqueous solubility).
    • Metabolic stability : Perform microsomal assays to identify rapid degradation (e.g., thioether oxidation).
    • Crystallographic studies : Compare binding modes of active vs. inactive analogs (e.g., π-π stacking vs. steric clashes) .
  • Design Adjustments : Introduce polar groups (e.g., hydroxyl) or stabilize metabolically labile moieties .

Advanced: How do π-π stacking interactions observed in crystallography affect physicochemical properties?

Q. Methodological Answer :

  • Crystal Packing : In compound I (), π-π interactions between triazolopyrimidine rings (centroid distance: 3.88 Å) enhance thermal stability (mp > 240°C) .
  • Solubility Implications : Strong stacking reduces solubility; derivatives with disrupted stacking (e.g., 12g with furan substituents) show improved dissolution .
  • Bioavailability : Reduced stacking (e.g., via bulky 7-propyl groups) increases membrane permeability .
    Experimental Approach :
  • Compare melting points and solubility of analogs with/without stacking.
  • Use Hirshfeld surface analysis to quantify interaction contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.